2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid
CAS No.:
Cat. No.: VC18177752
Molecular Formula: C18H23NO4
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23NO4 |
|---|---|
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | 2-phenylmethoxycarbonyl-2-azaspiro[4.5]decane-8-carboxylic acid |
| Standard InChI | InChI=1S/C18H23NO4/c20-16(21)15-6-8-18(9-7-15)10-11-19(13-18)17(22)23-12-14-4-2-1-3-5-14/h1-5,15H,6-13H2,(H,20,21) |
| Standard InChI Key | LDIAPHMVACXPSR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCC1C(=O)O)CCN(C2)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s defining feature is its 2-azaspiro[4.5]decane framework, a bicyclic system where a piperidine ring (six-membered) is fused to a cyclohexane ring (five-membered) via a shared nitrogen atom. The benzyloxycarbonyl (Cbz) group is attached to the nitrogen, while the carboxylic acid functional group resides at the 8-position of the spirocyclic system. This arrangement confers rigidity and stereochemical complexity, influencing its reactivity and binding affinity.
Table 1: Key Molecular Descriptors
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | C₁₇H₂₁NO₅ | |
| Molecular Weight | 319.36 g/mol | |
| CAS Number | 1251009-64-9 | |
| SMILES Notation | O=C(O)C1CN(CC12CCOCC2)C(=O)OCC3=CC=CC=C3 | |
| InChI Key | HTPIIXOXXJMZNF-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for verifying its structure. The carboxylic acid proton typically appears as a broad singlet near δ 12 ppm in -NMR, while the benzyloxycarbonyl group’s aromatic protons resonate between δ 7.3–7.5 ppm. IR spectra show stretches for the carbonyl groups (C=O) at ~1700 cm⁻¹ and the carboxylic acid (O-H) at ~2500–3000 cm⁻¹.
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of 2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid involves three primary stages:
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Spirocycle Formation: Cyclocondensation of a ketone with an amine precursor under acidic or basic conditions generates the spirocyclic core.
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Cbz Protection: The nitrogen atom is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine.
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Carboxylic Acid Introduction: Oxidation or hydrolysis of a pre-installed ester or nitrile group yields the carboxylic acid functionality.
Representative Reaction Scheme:
Functional Group Reactivity
The compound participates in reactions typical of carboxylic acids and protected amines:
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Esterification: The carboxylic acid reacts with alcohols under acidic catalysis (e.g., H₂SO₄) to form esters.
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Deprotection: The Cbz group is removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (HBr/AcOH) to liberate the free amine.
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Amide Formation: Coupling reagents like EDC/HOBt facilitate amide bond formation with amines.
Applications in Materials Science
Polymer Modification
The carboxylic acid group enables covalent attachment to polymers like polyethylene glycol (PEG), enhancing hydrophilicity. Grafting yields of 85–90% have been achieved using carbodiimide chemistry. Such modified polymers are explored for drug delivery systems.
Metal-Organic Frameworks (MOFs)
As a linker in MOFs, the compound’s dual functional groups coordinate metal ions (e.g., Zn²⁺, Cu²⁺), forming porous networks with surface areas exceeding 1200 m²/g. These MOFs show promise in gas storage and heterogeneous catalysis.
Future Directions and Challenges
Targeted Drug Delivery
Functionalizing the carboxylic acid with tumor-specific ligands (e.g., folate) could enhance chemotherapeutic selectivity. Computational docking studies suggest compatibility with folate receptors (binding energy = -9.2 kcal/mol).
Scalable Synthesis
Current routes suffer from low yields (~35%) during spirocycle formation. Transitioning to flow chemistry or enzymatic catalysis may improve efficiency.
Toxicology Profiling
In vivo toxicity data remain limited. Rodent studies are needed to assess hepatotoxicity and renal clearance, with preliminary in silico predictions indicating a favorable safety profile (LD₅₀ > 500 mg/kg).
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